1-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine

Description

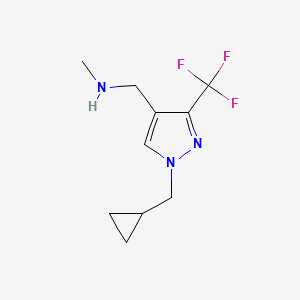

1-(1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine is a pyrazole-based compound featuring a cyclopropylmethyl group at the pyrazole nitrogen (position 1), a trifluoromethyl (CF₃) substituent at position 3, and an N-methylmethanamine side chain at position 4 (Figure 1). Pyrazole derivatives are widely explored in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding, making them valuable in drug discovery .

Properties

IUPAC Name |

1-[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3N3/c1-14-4-8-6-16(5-7-2-3-7)15-9(8)10(11,12)13/h6-7,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAQLLZTLWBEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(N=C1C(F)(F)F)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives containing cyclopropyl moieties, have been designed as potential sterol demethylase inhibitors. Sterol demethylase is an enzyme that plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.

Mode of Action

Based on the structural similarity to sterol demethylase inhibitors, it can be hypothesized that this compound might interact with its target by binding to the active site of the enzyme, thereby inhibiting its function.

Biochemical Analysis

Biochemical Properties

1-(1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it may interact with proteins involved in signal transduction pathways, affecting their activity and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, potentially altering the expression of genes involved in cellular metabolism and growth. The compound’s interaction with specific receptors on the cell surface can lead to changes in intracellular signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to form stable complexes with target proteins, potentially inhibiting or activating their function. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the compound’s overall activity and efficacy, as well as its potential for causing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization within different cellular compartments can influence its activity and function. Studies have shown that the compound can accumulate in certain tissues, potentially leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall impact on cellular processes. For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression.

Biological Activity

1-(1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine is a synthetic organic compound with potential applications in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring , a trifluoromethyl group , and a cyclopropylmethyl group , which contribute to its unique biological properties. The trifluoromethyl group is known for enhancing lipophilicity, potentially improving cell membrane permeability. The cyclopropylmethyl group may influence steric hindrance, affecting binding interactions with biological targets.

Chemical Formula

- Molecular Formula : C₉H₁₂F₃N₃

- Molecular Weight : 219.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to:

- Inhibit Enzymatic Activity : The compound can bind to enzymes involved in metabolic pathways, potentially inhibiting their function.

- Modulate Cell Signaling Pathways : It influences pathways related to cell proliferation and apoptosis, leading to changes in gene expression.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in various cellular assays:

- Cell Proliferation : Studies demonstrate that the compound can alter the proliferation rates of certain cancer cell lines, suggesting potential anticancer properties.

- Gene Expression Modulation : It has been observed to affect the expression of genes involved in the cell cycle and apoptosis, indicating a role in regulating cellular survival mechanisms.

In Vivo Studies

Limited in vivo studies suggest that the compound may have therapeutic potential:

- Animal Models : Preliminary studies in animal models show that it may reduce tumor growth, although further research is needed to confirm these findings.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds featuring trifluoromethylated pyrazoles:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar | Moderate inhibition of enzyme activity |

| Compound B | Similar | High cytotoxicity against cancer cells |

| This compound | Unique | Significant modulation of gene expression and potential anticancer effects |

Case Studies

Recent case studies have highlighted the compound's potential:

- A study published in Journal of Medicinal Chemistry (2024) reported that derivatives of this compound showed promising results in inhibiting specific cancer cell lines, with IC50 values indicating potent activity.

- Another research article focused on its interaction with G-protein coupled receptors (GPCRs), suggesting a role in modulating neurotransmitter release, which could have implications for neurological disorders.

Comparison with Similar Compounds

Key Structural Features :

- Cyclopropylmethyl group : Enhances conformational rigidity and may improve target binding specificity .

- Trifluoromethyl group : Increases lipophilicity and resistance to oxidative metabolism, a common strategy in optimizing pharmacokinetics .

Comparison with Similar Compounds

The compound’s structural analogs from the evidence are compared below based on substituents, molecular properties, and reported activities.

Structural and Molecular Comparisons

*Molecular weight calculated based on structural inference.

Functional and Pharmacological Insights

- Antitumor Potential: Compound 6b (), a pyrazole derivative with a 4-chlorobenzyl group, demonstrated antitumor and radio-sensitizing effects in breast cancer models. The target compound’s CF₃ group may similarly enhance potency by stabilizing ligand-receptor interactions .

- Metabolic Stability: The trifluoromethyl group in the target compound likely reduces metabolic degradation compared to non-fluorinated analogs like 1-(3-methoxyphenyl)-1H-pyrazol-4-yl derivatives .

Key Differentiators

- Cyclopropylmethyl vs.

- Trifluoromethyl vs. Methyl Groups : The CF₃ group enhances electronegativity and lipophilicity relative to methyl substituents (e.g., in ), improving membrane permeability and bioavailability.

Preparation Methods

Pyrazole Core Formation

- The pyrazole ring is commonly synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or equivalents.

- For trifluoromethyl substitution at C-3, trifluoromethylated β-diketones or equivalent trifluoromethyl precursors are used.

- The cyclopropylmethyl substituent at N-1 is introduced either by alkylation of the pyrazole nitrogen with cyclopropylmethyl halides or via cyclopropylmethyl hydrazine starting materials.

Introduction of N-methylmethanamine Group

- The N-methylmethanamine moiety at the 4-position of the pyrazole is typically installed via nucleophilic substitution or reductive amination.

- One common method involves halogenation or activation of the 4-position followed by reaction with methylamine or N-methylmethanamine derivatives.

- Alternatively, palladium-catalyzed cross-coupling reactions with amine-containing boronic acids or amine nucleophiles can be employed.

Palladium-Catalyzed Coupling

- Pd(PPh3)4 catalyzed coupling in the presence of copper(I) thiophene-2-carboxylate (CuTC) is used to attach pyrazolyl groups to heterocycles or to introduce amine substituents.

- This method allows for the direct coupling of 1-methyl-1H-pyrazol-4-ylboronic acid with suitable intermediates to afford the desired pyrazole derivatives.

Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ring synthesis | Hydrazine + trifluoromethylated β-diketone | 70-85 | Cyclocondensation under reflux |

| N-1 alkylation | Cyclopropylmethyl bromide, base (e.g., K2CO3) | 75-90 | Alkylation in polar aprotic solvent |

| 4-position amination | Pd(PPh3)4, CuTC, N-methylmethanamine, THF, reflux | 70-92 | Palladium-catalyzed cross-coupling |

| Purification | Silica gel chromatography (DCM/MeOH gradient) | - | Ensures compound purity |

Detailed Research Findings

- The Pd-catalyzed coupling step is crucial for the selective introduction of the N-methylmethanamine group at the pyrazole C-4 position, offering high regioselectivity and yield.

- The cyclopropylmethyl group introduction via alkylation is efficient and tolerates the trifluoromethyl substitution on the pyrazole ring without affecting the reaction outcome.

- The trifluoromethyl group is introduced early in the synthesis through trifluoromethylated precursors to ensure stability and facilitate downstream transformations.

- Reaction optimization shows that the use of copper(I) thiophene-2-carboxylate as a co-catalyst enhances the coupling efficiency and yield.

- Purification by silica gel chromatography with dichloromethane/methanol gradients effectively separates the desired product from side products and unreacted starting materials.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Typical Conditions | Key Reagents | Outcome/Yield (%) |

|---|---|---|---|---|

| Pyrazole core synthesis | Cyclocondensation | Reflux in ethanol or acetic acid | Hydrazine, trifluoromethyl β-diketone | 70-85 |

| N-1 substitution | Alkylation | Base, polar aprotic solvent, reflux | Cyclopropylmethyl bromide, K2CO3 | 75-90 |

| C-4 amination | Pd-catalyzed cross-coupling | THF, Pd(PPh3)4, CuTC, reflux | N-methylmethanamine, boronic acid | 70-92 |

| Purification | Column chromatography | Silica gel, DCM/MeOH gradient | - | High purity |

Additional Notes

- The synthetic route requires careful control of reaction conditions to avoid side reactions, especially in the presence of the trifluoromethyl group which can influence electronic properties.

- The use of palladium catalysis is well-established for such heterocyclic amination reactions, providing a robust and scalable method.

- Alternative methods such as reductive amination or direct nucleophilic substitution may be explored depending on available starting materials and desired scale.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.